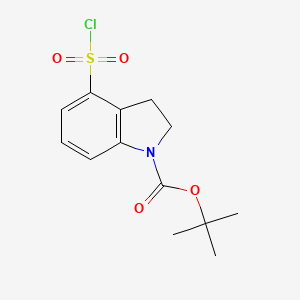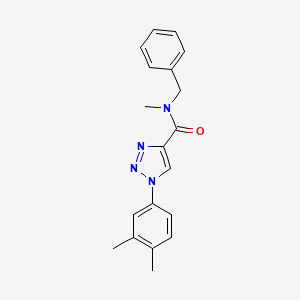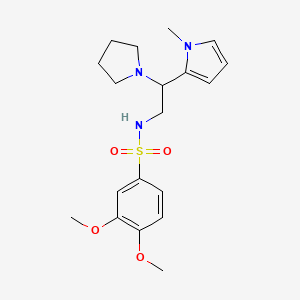![molecular formula C14H25NO5 B2594172 tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate CAS No. 177899-21-7](/img/structure/B2594172.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate” is a chemical compound with the CAS Number: 177899-21-7 .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO3 . The InChI representation is InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) . The Canonical SMILES representation is CC©©OC(=O)NCCCC=O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.36 . It has a melting point of 35-40 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Environmental Impact and Biodegradation of Related Compounds
Synthetic Phenolic Antioxidants and Environmental Concerns
Studies have highlighted the widespread use of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl carbamates, in industrial and commercial products. Research has focused on their environmental occurrence, human exposure, and toxicity, noting the detection of SPAs in various environmental matrices and human tissues. The potential for hepatic toxicity, endocrine disruption, and carcinogenic effects has been discussed, alongside the need for future studies to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Degradation and Environmental Fate of MTBE
Methyl tert-butyl ether (MTBE), a related compound, has seen extensive study due to its use as a gasoline additive and consequent environmental contamination. Research has explored the decomposition of MTBE, demonstrating the feasibility of cold plasma reactors for its decomposition and conversion to less harmful substances (Hsieh et al., 2011). Further studies have reviewed MTBE's biodegradation under aerobic and anaerobic conditions, the metabolic pathways involved, and the potential for bioremediation (Fiorenza & Rifai, 2003).
Advances in Synthesis and Application
Non-phosgene Synthesis of N-substituted Carbamates
Research into the synthesis of N-substituted carbamates, including those related to tert-butyl carbamates, has explored non-phosgene methods using various carbonyl reagents. This approach highlights the industrial and environmental benefits of using less toxic reagents, with CO2-based synthesis noted as a focus for green chemistry (Jianpen, 2014).
Catalytic Non-Enzymatic Kinetic Resolution
The resolution of racemates, including those involving tert-butyl carbamates, through catalytic non-enzymatic methods has been reviewed. This approach underscores the importance of developing chiral catalysts for asymmetric reactions, offering high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-oxobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSZLHDKBNNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177899-21-7 |
Source


|
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)



![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)
![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2594109.png)
![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)
